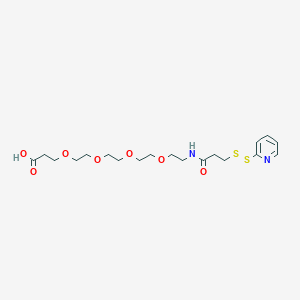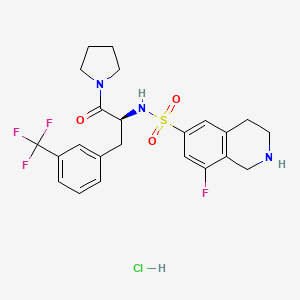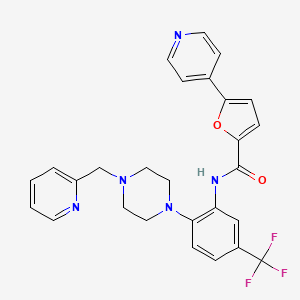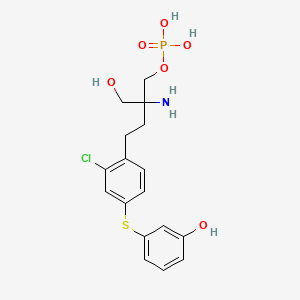![molecular formula C23H27ClN2O3S B611015 3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid CAS No. 442665-87-4](/img/structure/B611015.png)
3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of adamantane, which is a type of diamondoid, the smallest unit of diamond-like structures. Adamantane derivatives are known for their high stability and unique chemical properties .
Chemical Reactions Analysis
The reactivity of adamantane derivatives is generally high, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Adamantane itself is known for its high stability and resistance to heat and chemicals .Scientific Research Applications
Ultrasonic Activation in Synthesis : Ethyl 3-(4-nitrobenzylidenimino) adamantyl-1-carboxylate, a compound structurally similar to the one , has been synthesized using ultrasonic activation. This method offers advantages such as reduced reaction temperatures and times compared to traditional thermal activation methods (Moiseev, Ovchinnikov, & Shadrikova, 2011).
Cancer Cell Growth Inhibition : An adamantyl-substituted molecule, (E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid, derived from a similar structure, has shown apoptotic and antiproliferative activities against various cancer cells. This suggests potential therapeutic applications in cancer treatment (Dawson et al., 2007).
Reactions with Hydrazine and Phenylhydrazine : Adamantyl-substituted keto esters have been studied for their reactions with hydrazine and phenylhydrazine. The complex reaction patterns observed indicate the versatility of these compounds in chemical synthesis (Bormasheva, Nechaeva, & Moiseev, 2008).
Antiviral Activity : Heterocycles containing adamantyl radicals have been investigated for various biological activities, including antiviral properties. This highlights the potential of adamantane derivatives in the development of new antiviral drugs (Makarova et al., 2004).
Antimicrobial and Anti-inflammatory Activities : Adamantylcarbohydrazides and their derivatives have demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating infections and inflammatory conditions (Kadi et al., 2007).
Synthesis of Polyamide-Imides : New polyamide-imides containing adamantyl groups have been synthesized, showing properties like high thermal stability and potential for creating amorphous polymer materials (Liaw & Liaw, 2001).
Future Directions
properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZEZRNGAXCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ogt-IN-2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)






![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)
